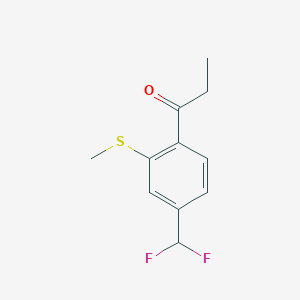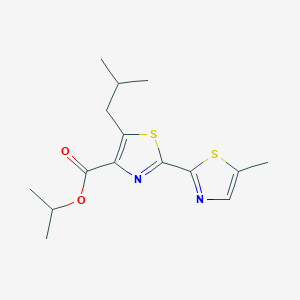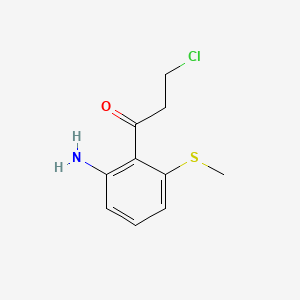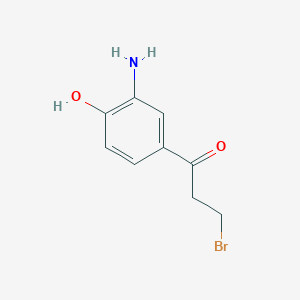
1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a bromine atom attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of amino and hydroxyl groups. One common method involves the reaction of 3-amino-4-hydroxyacetophenone with bromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like ethanol or water
Major Products
Oxidation: Formation of 3-amino-4-hydroxybenzaldehyde.
Reduction: Formation of 1-(3-amino-4-hydroxyphenyl)-3-hydroxypropan-1-one.
Substitution: Formation of 1-(3-amino-4-hydroxyphenyl)-3-azidopropan-1-one or 1-(3-amino-4-hydroxyphenyl)-3-thiopropan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials with specific properties such as thermal stability and electrical conductivity
Wirkmechanismus
The mechanism of action of 1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Amino-4-hydroxyphenyl)-3-chloropropan-1-one
- 1-(3-Amino-4-hydroxyphenyl)-3-iodopropan-1-one
- 1-(3-Amino-4-hydroxyphenyl)-3-fluoropropan-1-one
Uniqueness
1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C9H10BrNO2 |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
1-(3-amino-4-hydroxyphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNO2/c10-4-3-8(12)6-1-2-9(13)7(11)5-6/h1-2,5,13H,3-4,11H2 |
InChI-Schlüssel |
FZSMCXAUMGEHBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)CCBr)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




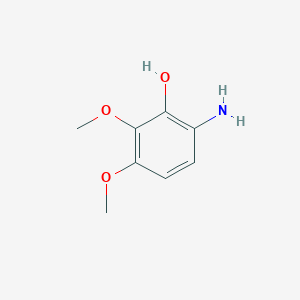
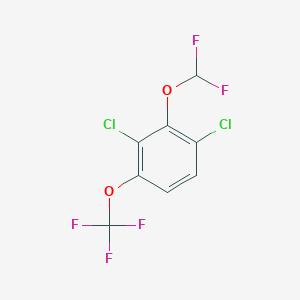
![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)
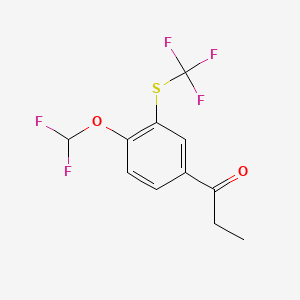
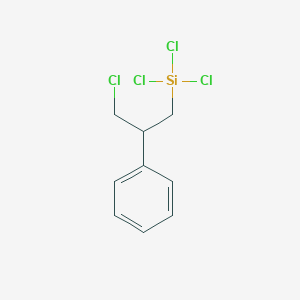
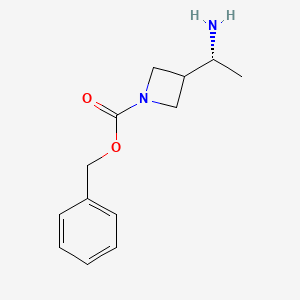
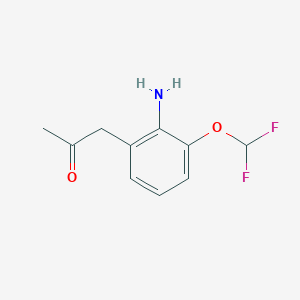
![1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid](/img/structure/B14047044.png)
